5-Chloro-2-iodo-3-methoxypyridine
Description
Molecular Formula: C₆H₅ClINO Structural Features:
- A pyridine ring substituted with chlorine (Cl) at position 5, iodine (I) at position 2, and a methoxy group (-OCH₃) at position 2.
- SMILES: COC1=C(N=CC(=C1)Cl)I
- InChIKey: UNHILBUCBDBPNQ-UHFFFAOYSA-N
Collision Cross-Section (CCS) Data:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 269.91771 | 133.8 |
| [M+Na]+ | 291.89965 | 141.2 |
| [M-H]- | 267.90315 | 129.8 |
Note: Experimental or literature data on reactivity, synthesis, or applications is currently unavailable for this compound .
Properties
IUPAC Name |
5-chloro-2-iodo-3-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHILBUCBDBPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261634-88-1 | |
| Record name | 5-chloro-2-iodo-3-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the iodination of 5-chloro-2-methoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-3-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Hiyama cross-coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Intermediate for Drug Synthesis
5-Chloro-2-iodo-3-methoxypyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the development of protein kinase inhibitors, which are crucial for treating diseases such as cancer and inflammatory disorders. The compound's halogen substituents enhance its reactivity, making it suitable for further functionalization in drug discovery processes .
2. Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. Compounds similar to this compound have shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disrupting bacterial cell wall synthesis or function, highlighting the potential of this compound in developing new antibiotics .
Organic Synthesis
1. Functionalization Reactions
The compound is used as a substrate in various functionalization reactions, including nucleophilic substitutions and metal-catalyzed transformations. For instance, copper-catalyzed trifluoromethylation reactions have been successfully applied to iodopyridines, yielding high conversion rates and suggesting that similar methodologies could be adapted for this compound .
2. Synthesis of Complex Molecules
this compound can be involved in multi-step synthetic pathways to create complex molecules with diverse functional groups. Its ability to undergo electrophilic aromatic substitution allows chemists to introduce various substituents at desired positions on the pyridine ring, thereby expanding the library of potential derivatives for biological testing .
Materials Science
1. Development of Functional Materials
In materials science, halogenated pyridines like this compound are explored for their potential in creating conductive polymers and other advanced materials. The presence of halogens can enhance the electronic properties of polymers, making them suitable for applications in organic electronics and sensors .
Case Studies
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Substitution Pattern Analysis
The following table compares substituent positions and functional groups in analogues:
Physicochemical Properties
- Collision Cross-Section (CCS) : The target compound exhibits distinct CCS values for its adducts (e.g., 133.8 Ų for [M+H]+), which are influenced by iodine’s polarizability and steric bulk. Analogues with bromine or smaller substituents (e.g., 5-Bromo-2-chloro-3-methoxypyridine) may exhibit lower CCS due to reduced atomic radius .
- Reactivity :
Biological Activity
5-Chloro-2-iodo-3-methoxypyridine (C6H5ClINO) is a halogenated heterocyclic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in drug development, and relevant case studies.
This compound features a unique substitution pattern on the pyridine ring, which enhances its reactivity and biological activity. The synthesis typically involves halogenation and methoxylation reactions, often using iodine and suitable oxidizing agents in organic solvents like acetonitrile or dichloromethane under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The presence of halogen atoms (chlorine and iodine) enhances its binding affinity, allowing it to modulate the activity of these targets effectively. This compound can act as a ligand, influencing various signaling pathways within cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, derivatives of pyridine have shown promise as CHK1 inhibitors, enhancing the efficacy of genotoxic drugs .
- Antimicrobial Activity : Some halogenated pyridines have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against bacterial strains | |
| Enzyme Inhibition | Modulation of kinase activity |
Notable Research Insights
- CHK1 Inhibition : A study highlighted the development of CHK1 inhibitors based on pyridine scaffolds. These compounds exhibited selective inhibition over related kinases (e.g., CHK2), suggesting that this compound could be optimized for similar applications .
- Structure-Activity Relationship (SAR) : Research into related compounds has established a SAR framework that helps predict the biological activity based on structural modifications. For example, substituents on the pyridine ring significantly affect potency and selectivity for biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
